molecular formula C15H10N2O2 B3352571 3-benzoyl-1H-quinoxalin-2-one CAS No. 49568-76-5

3-benzoyl-1H-quinoxalin-2-one

Cat. No.: B3352571
CAS No.: 49568-76-5
M. Wt: 250.25 g/mol
InChI Key: PHHWZXKCTCLXAX-UHFFFAOYSA-N
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Description

3-Benzoyl-1H-quinoxalin-2-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one at the C-3 position. One common method includes the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT), facilitating the alkylation of quinoxalin-2-one with various hydrocarbons . Another approach involves the cyclization of quinoxalin-2-one derivatives with acetic anhydride in the presence of pyridine, leading to the formation of 2-oxo-4-phenylpyrano[2,3-b]quinoxaline .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functionalization at the C-3 position, which imparts distinct chemical and biological properties. Its ability to undergo diverse reactions and form complex heterocyclic structures makes it a valuable compound in various fields of research .

Properties

IUPAC Name

3-benzoyl-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-14(10-6-2-1-3-7-10)13-15(19)17-12-9-5-4-8-11(12)16-13/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHWZXKCTCLXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349817
Record name STK852423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49568-76-5
Record name STK852423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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